molecular formula C10H9BrClF3S B14065171 1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene

Cat. No.: B14065171
M. Wt: 333.60 g/mol
InChI Key: DQEAVBVHEYOXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene is an organic compound with a complex structure that includes bromine, chlorine, and trifluoromethylthio groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene typically involves the reaction of 2-chloro-3-(trifluoromethylthio)benzene with 3-bromopropyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.

    Coupling reactions: The benzene ring can engage in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve aprotic solvents and moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(3-azidopropyl)-2-chloro-3-(trifluoromethylthio)benzene.

Scientific Research Applications

1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the trifluoromethylthio group can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar structure but lacks the chlorine atom.

    1-(3-Bromopropyl)-2-chloro-5-(trifluoromethylthio)benzene: Similar structure with a different position of the trifluoromethylthio group.

Uniqueness

1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene is unique due to the specific arrangement of its functional groups, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C10H9BrClF3S

Molecular Weight

333.60 g/mol

IUPAC Name

1-(3-bromopropyl)-2-chloro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9BrClF3S/c11-6-2-4-7-3-1-5-8(9(7)12)16-10(13,14)15/h1,3,5H,2,4,6H2

InChI Key

DQEAVBVHEYOXNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)Cl)CCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.